molecular formula C20H18O6 B131869 Triacetylresveratrol CAS No. 42206-94-0

Triacetylresveratrol

Numéro de catalogue: B131869
Numéro CAS: 42206-94-0
Poids moléculaire: 354.4 g/mol
Clé InChI: PDAYUJSOJIMKIS-SNAWJCMRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triacetylresveratrol (TRES) is an acetylated derivative of resveratrol (RES), a naturally occurring polyphenol found in grapes and red wine. TRES was developed to address RES’s key limitation: low oral bioavailability (5–20% in humans) due to rapid metabolism and poor solubility . By acetylating the hydroxyl groups of RES, TRES exhibits enhanced stability, longer plasma half-life, and higher distribution volume, acting as a prodrug that converts back to RES in vivo .

TRES demonstrates potent anticancer activity by targeting critical signaling pathways, including STAT3, NF-κB, and SIRT2. In pancreatic cancer models, TRES inhibits cell proliferation, induces apoptosis, and suppresses STAT3/NF-κB nuclear translocation by downregulating anti-apoptotic proteins (e.g., Mcl-1) and upregulating pro-apoptotic proteins (e.g., Bim, Puma) . Additionally, TRES exhibits immunomodulatory effects in lung adenocarcinoma by binding SIRT2 with higher affinity (EC50: 241.84 nM) than RES (EC50: 1.92 µM) .

Méthodes De Préparation

Direct Acetylation of Resveratrol Using Classical Esterification

The most straightforward method for synthesizing triacetylresveratrol involves the direct acetylation of resveratrol using acetic anhydride in the presence of a base. This approach capitalizes on the reactivity of resveratrol’s three hydroxyl groups, which are sequentially acetylated under controlled conditions.

Reaction Conditions and Reagent Optimization

In a representative procedure, resveratrol (3.1 mmol) is suspended in dichloromethane (10 mL) and treated with acetic anhydride (1.03 mL, 10.8 mmol) and triethylamine (1.51 mL, 10.8 mmol) . The reaction proceeds at room temperature for approximately 4 hours, monitored by thin-layer chromatography (TLC) for completion. The crude product is washed with 1N HCl and saturated sodium bicarbonate to remove unreacted reagents, followed by drying over magnesium sulfate and concentration under reduced pressure. This method yields this compound in 96% purity, requiring no further purification for most applications .

A critical advantage of this method lies in its scalability. The use of dichloromethane as a solvent facilitates easy separation of the product, while triethylamine acts as both a base and a catalyst, ensuring efficient acetylation. However, the stoichiometric excess of acetic anhydride (3.5 equivalents per hydroxyl group) is necessary to drive the reaction to completion, raising concerns about cost and waste management in industrial settings.

Purification and Crystallization Techniques

While the crude this compound is often sufficiently pure for subsequent reactions, recrystallization or column chromatography may be employed for applications requiring high purity. Recrystallization from ethyl acetate and hexanes yields crystalline this compound with >99% purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy . Alternatively, flash chromatography using ethyl acetate-dichloromethane (7:93) effectively separates this compound from partially acetylated byproducts, though this method reduces overall yield to 85–90% due to residual losses .

Multi-Step Synthesis via Brominated Intermediates

An alternative route, detailed in patent literature, involves the synthesis of this compound through brominated intermediates, enabling precise control over regioselectivity and reducing side reactions. This method is particularly advantageous for large-scale production, as it minimizes the use of expensive palladium catalysts and streamlines reaction steps.

Bromination and Dehydrobromination Sequence

The process begins with the bromination of 1-(3,5-diacetoxyphenyl)-ethanol (DAL) using phosphorus tribromide (0.35 equivalents) in toluene, yielding 1-(3,5-diacetoxyphenyl)-bromoethane (BrDA) . Subsequent dehydrobromination with lithium bromide and lithium carbonate in dimethylacetamide (DMA) generates 3,5-diacetoxystyrene (DAS), a key intermediate for Heck coupling reactions .

Heck Coupling with p-Bromophenol Acetate

The DAS intermediate is reacted with p-bromophenol acetate (PBA) in a palladium-catalyzed Heck reaction. Optimal conditions include sodium bicarbonate as a base, tri-o-tolylphosphine as a ligand, and palladium acetate (0.5 mol%) at 100–170°C . This one-pot methodology combines dehydrobromination, coupling, and acetylation steps, achieving an overall yield of 68–72% for this compound .

Table 1: Comparative Analysis of this compound Synthesis Methods

MethodStarting MaterialKey ReagentsYield (%)ScalabilityPurification Requirements
Direct Acetylation ResveratrolAcetic anhydride, Et₃N96HighMinimal
Multi-Step Synthesis DALPBr₃, Pd(OAc)₂, NaHCO₃68–72ModerateColumn chromatography

Industrial-Scale Considerations and Process Optimization

Solvent and Catalyst Recovery

The patent method emphasizes solvent recycling, with dimethylacetamide (DMA) recovered via distillation and reused in subsequent batches, reducing production costs by 15–20% . Similarly, palladium catalysts are recovered through precipitation with sodium borohydride, achieving 85% catalyst retention across multiple cycles .

Analyse Des Réactions Chimiques

Types of Reactions: Triacetylresveratrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Key Findings:

  • Apoptosis Induction : TRES treatment led to increased levels of pro-apoptotic proteins (Bim, Puma) and decreased levels of anti-apoptotic proteins (Mcl-1) in treated cells .
  • Cell Viability : In a study comparing TRES to resveratrol, TRES showed a dose-dependent reduction in cell viability, with BxPC-3 cells being more sensitive to both agents .

Comparative Studies

A comparative study highlighted the differences in efficacy between TRES and resveratrol:

  • Cell Viability Results :
CompoundConcentration (μM)Cell Viability (%) after 48h
TRES10090.66 ± 1.89
Resveratrol10060.81 ± 5.39
TRES5056.94 ± 2.10
Resveratrol5034.11 ± 1.38

This table demonstrates that while both compounds inhibit cell growth, resveratrol is more effective at equivalent concentrations .

Inhibition of Epithelial-Mesenchymal Transition (EMT)

TRES also plays a role in inhibiting EMT, a process associated with cancer metastasis. It has been shown to upregulate E-cadherin expression while downregulating EMT-associated transcription factors like Snail and Zeb1 in pancreatic cancer cells . This suggests potential for TRES not only in treating established tumors but also in preventing metastasis.

Antiviral Applications

Recent studies have explored the antiviral properties of TRES against porcine epidemic diarrhea virus (PEDV). Findings indicate that TRES can inhibit PEDV infection by inducing early apoptosis in infected cells.

Key Findings:

  • Inhibition of Infection : TRES demonstrated a selective index indicating effective inhibition of PEDV infection in vitro .
  • Mechanism : The compound promotes mitochondrial membrane potential changes and cytochrome C translocation, leading to apoptosis in infected cells .

Mécanisme D'action

Triacetylresveratrol exerts its effects through multiple mechanisms:

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Table 1: Key Properties of Triacetylresveratrol and Analogues

Compound Structural Features Bioavailability Key Targets Anticancer Efficacy (In Vitro) Antimicrobial Activity
This compound Acetylated RES (3,5,4′-tri-O-acetyl) High (prodrug) STAT3, NF-κB, SIRT2 Potent (pancreatic, lung) Inactive
Resveratrol (RES) Natural polyphenol (3,5,4′-trihydroxy) Low STAT3, NF-κB, SIRT1 Moderate Active
Pterostilbene Dimethoxy derivative Moderate AMPK, Nrf2 Moderate (colon, breast) Active (MIC: 4 µg/mL)
Trimethylresveratrol Methoxylated RES Moderate Limited Inactive
(Z)3,4,5,4′-Tetramethoxystilbene Methoxylated RES analogue Intracellular Ca²⁺ Potent (NSCLC)

Mechanistic Insights

Resveratrol (RES)

  • Bioavailability : Rapid glucuronidation and sulfation limit systemic exposure .
  • Anticancer Activity: Inhibits STAT3/NF-κB signaling but requires high doses (50–100 µM) to induce apoptosis in pancreatic cancer cells .
  • Antimicrobial Effects : Active against S. aureus (MIC: 64 µg/mL) due to hydroxyl group retention .

Pterostilbene

  • A methoxylated RES analogue with improved lipophilicity and bioavailability. Demonstrates anticancer effects via AMPK activation but lacks SIRT2 specificity .

Trimethylresveratrol

(Z)3,4,5,4′-Tetramethoxystilbene

  • Targets intracellular calcium elevation to overcome chemoresistance in non-small cell lung cancer, a distinct mechanism from TRES .

Pharmacokinetic and Pharmacodynamic Advantages of TRES

  • Bioavailability : TRES’s acetyl groups enhance intestinal absorption and plasma stability, resulting in a 3-fold higher AUC than RES .
  • Target Selectivity: TRES binds SIRT2 with 8-fold higher potency than RES, making it a promising immunomodulator in lung adenocarcinoma .
  • Synergistic Effects : In pancreatic cancer, TRES and RES similarly inhibit STAT3/NF-κB nuclear translocation, but TRES’s superior pharmacokinetics suggest enhanced in vivo efficacy .

Activité Biologique

Triacetylresveratrol (TCRV) is a synthetic derivative of resveratrol, a naturally occurring polyphenolic compound known for its potential health benefits, particularly in cancer prevention and treatment. TCRV has emerged as a promising candidate due to its enhanced bioavailability and biological activity compared to its parent compound. This article explores the biological activity of TCRV, focusing on its anticancer properties, mechanisms of action, and antiviral effects.

TCRV exhibits significant anticancer activity, particularly against pancreatic cancer cells. Research indicates that TCRV induces apoptosis (programmed cell death) and inhibits epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis. The following mechanisms have been identified:

  • Induction of Apoptosis : TCRV activates caspase-3, a key enzyme in the apoptosis pathway, leading to increased cell death in pancreatic cancer cells such as AsPC-1 and PANC-1 .
  • Inhibition of EMT : TCRV upregulates E-cadherin while downregulating N-cadherin and transcription factors Snail, Slug, and Zeb1. This modulation disrupts the EMT process, reducing the invasive potential of cancer cells .
  • Regulation of Signaling Pathways : TCRV suppresses the Sonic Hedgehog (Shh) pathway and downregulates signaling molecules such as STAT3 and NFκB, which are involved in cell survival and proliferation .

Comparative Efficacy

A comparative study highlighted that TCRV has superior antiproliferative effects compared to resveratrol across various pancreatic cancer cell lines (AsPC-1, BxPC-3, Capan-2). The half-maximal inhibitory concentration (IC50) values for TCRV were consistently lower than those for resveratrol, indicating its higher potency .

CompoundIC50 (AsPC-1)IC50 (BxPC-3)IC50 (Capan-2)
This compound10 µM20 µM25 µM
Resveratrol30 µM50 µM60 µM

Study on Pancreatic Cancer Cells

In a study published in International Journal of Oncology, researchers demonstrated that TCRV significantly inhibited colony formation and induced apoptosis in human pancreatic cancer cells without affecting normal ductal epithelial cells . This selectivity suggests potential therapeutic applications with reduced side effects.

Study on Viral Infections

Another study explored the antiviral properties of TCRV against Porcine Epidemic Diarrhea Virus (PEDV). TCRV was shown to inhibit PEDV infection by inducing early apoptosis in infected cells. The selective index for TCRV against PEDV was found to be 5.34 in Vero cells and 6.25 in IPEC-J2 cells, indicating its efficacy as an antiviral agent .

Q & A

Q. Basic: What experimental methodologies are recommended for assessing the anticancer effects of triacetylresveratrol in vitro?

To evaluate anticancer activity, researchers commonly use pancreatic (PANC-1, BxPC-3) or prostate (LNCaP) cancer cell lines. Key assays include:

  • Cell viability : MTT or CCK-8 assays, with this compound tested at 0–50 μM concentrations over 24–72 hours. Dose- and time-dependence are critical parameters .
  • Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells. This compound induces apoptosis via p53 activation and reduced PSA expression in prostate cancer models .
  • Pathway inhibition : Western blotting to measure STAT3 and NF-κB phosphorylation. This compound suppresses these pathways in a dose-dependent manner, as shown in pancreatic cancer studies .
    Rationale : These methods address mechanistic depth while ensuring reproducibility.

Q. Advanced: How does this compound’s bioactivity compare to resveratrol in modulating STAT3/NF-κB signaling?

This compound exhibits enhanced stability and bioavailability compared to resveratrol. In pancreatic cancer cells, this compound (10–50 μM) reduces STAT3 and NF-κB phosphorylation more effectively than resveratrol at equivalent doses. This is attributed to its acetyl groups, which improve membrane permeability and metabolic stability . Methodological note : Parallel dose-response experiments with both compounds are essential to isolate structural contributions to efficacy.

Q. Basic: What solvent systems are optimal for preparing this compound in cell culture studies?

This compound is lipophilic and typically dissolved in DMSO (≤0.1% final concentration) or ethanol. For in vitro work, stock solutions (e.g., 10 mM in DMSO) are diluted in culture media. Solvent controls must be included to rule out cytotoxicity artifacts .

Q. Advanced: How can researchers resolve contradictions in this compound’s efficacy across different cancer models?

Discrepancies arise from cell-type-specific signaling contexts. For example:

  • In PANC-1 cells, this compound inhibits STAT3/NF-κB and reduces viability by >50% at 25 μM .
  • In lung adenocarcinoma, it synergizes with immunotherapy by modulating SIRT2, suggesting context-dependent mechanisms .
    Resolution strategy :
    • Use transcriptomic profiling (RNA-seq) to identify differential pathway activation.
    • Validate findings across ≥3 cell lines and primary patient-derived models .

Q. Basic: What statistical approaches are appropriate for analyzing this compound’s dose-response data?

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate IC50 values .
  • ANOVA with post hoc tests : Compare apoptosis rates or pathway inhibition across concentrations. Replicate experiments ≥3 times to ensure power .

Q. Advanced: What mechanisms underlie this compound’s dual role in apoptosis induction and immunomodulation?

This compound activates SIRT2, which deacetylates p53 and enhances its pro-apoptotic activity . Concurrently, it suppresses NF-κB-driven cytokine production (e.g., IL-6, TNF-α), creating an immunogenic tumor microenvironment. Experimental design :

  • Combine siRNA-mediated SIRT2 knockdown with cytokine arrays to decouple apoptosis and immune effects .

Q. Basic: How should researchers control for off-target effects in this compound studies?

  • Pharmacological controls : Use resveratrol or SIRT inhibitors (e.g., EX-527) to isolate acetyl-specific effects .
  • Genetic controls : CRISPR/Cas9 knockout of STAT3 or NF-κB subunits to confirm pathway specificity .

Q. Advanced: What are the limitations of current this compound delivery systems in vivo?

While this compound has improved bioavailability over resveratrol, its rapid hepatic metabolism limits plasma half-life. Solutions under investigation include:

  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers enhance tumor accumulation in xenograft models .
  • Prodrug formulations : Esterase-resistant analogs to prolong systemic exposure .

Q. Basic: What ethical guidelines apply to this compound research involving animal models?

  • Follow ARRIVE 2.0 guidelines for experimental design and reporting.
  • Obtain IACUC approval for tumor xenograft studies, ensuring humane endpoints (e.g., tumor volume ≤2,000 mm³) .

Q. Advanced: How does this compound’s antioxidant activity influence its chemopreventive potential?

This compound scavenges ROS via its phenolic hydroxyl groups, protecting against DNA damage in premalignant cells. However, high doses (≥50 μM) may paradoxically induce oxidative stress in cancer cells, triggering apoptosis. Methodological implication : Measure intracellular ROS (e.g., DCFH-DA assay) alongside antioxidant enzyme levels (SOD, CAT) to delineate context-dependent effects .

Propriétés

IUPAC Name

[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAYUJSOJIMKIS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873903
Record name 3,5,4'-Tri-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42206-94-0
Record name 3,5,4'-Tri-O-acetylresveratrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triacetylresveratrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)Oc1cc(Br)cc(OC(C)=O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100 mL round bottom flask was charged with p-xylene (56 mL), Pd(OAc)2 (62.86 mg, 0.28 mmol), 1,3-bis-(2,6-diisopropylphenyl)imidazolinium chloride (119.53 mg, 0.28 mmol), 3,5-diacetoxybenzoyl chloride (7.19 g, 28 mmol), 4-acetoxystyrene (5.35 mL, 33.6 mmol), and N-methyl morphorline (4.2 mL, 33.6 mmol). The mixture was stirred at 120° C. for 3.5 h at nitrogen atmosphere. Then it was cooled to room temperature and EtOAc was added and filtered. The filtrate was washed with brine and dried over Na2SO4. Then it was filtered and purified via flash chromatography (15% EtOAc/hexane, 25% EtOAc/Hexene, then 35% EtOAc/hexane) and gave resveratrol triacetate (6.95 g, 70.1%) as white solid. Data are: 1H NMR (CDCl3, 300 MHz) δ 7.50 (d, 2H), 7.12-6.94 (m, 6H), 6.82 (t, 1H), 2.31 (s, 9H); 13C NMR (CDCl3, 75 MHz) δ 169.6, 169.2, 151.5, 150.6, 139.7, 134.7, 129.9, 127.9, 127.4, 122.1, 117.1, 114.6, 21.4; mp=116-118° C.; HRMS (EI+) found 354.1118 M+, calcd 354.1103 for C20H18O6; Anal. Calcd for C20H18O6: C, 67.79; H, 5.12. Found: C, 67.93; H, 5.26.
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
5.35 mL
Type
reactant
Reaction Step One
Quantity
62.86 mg
Type
catalyst
Reaction Step One
Quantity
119.53 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triacetylresveratrol
Reactant of Route 2
Reactant of Route 2
Triacetylresveratrol
Reactant of Route 3
Reactant of Route 3
Triacetylresveratrol
Reactant of Route 4
Reactant of Route 4
Triacetylresveratrol
Reactant of Route 5
Reactant of Route 5
Triacetylresveratrol
Reactant of Route 6
Reactant of Route 6
Triacetylresveratrol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.